molecular formula C8H9IO B2801429 1-Iodo-2-methoxy-3-methylbenzene CAS No. 108078-14-4; 25922-05-8

1-Iodo-2-methoxy-3-methylbenzene

Cat. No.: B2801429
CAS No.: 108078-14-4; 25922-05-8
M. Wt: 248.063
InChI Key: KFBPVUFEPLMJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-2-methoxy-3-methylbenzene (CAS 25922-05-8) is an iodinated aromatic compound with the molecular formula C8H9IO and a molecular weight of 248.06 g/mol . This ortho-substituted benzene derivative features methoxy and methyl functional groups adjacent to an iodine atom, making it a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its structure is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, where the iodine atom acts as an excellent leaving group. This enables the construction of more complex biaryl and substituted aromatic systems crucial in material science and drug discovery . The compound is offered in high purity, such as 98% , and is presented as this compound. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBPVUFEPLMJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-iodo-2-methoxy-3-methylbenzene with structurally related iodoarenes and methoxy/methyl-substituted benzene derivatives.

Table 1: Key Structural and Reactivity Comparisons

Compound Name Substituent Positions Key Properties/Reactivity Reference
This compound 1-I, 2-OCH₃, 3-CH₃ - Electron-rich due to OCH₃; facilitates Pd-catalyzed C–H activation.
- Iodine acts as a leaving group in cross-couplings.
1-Iodo-2-methylbenzene 1-I, 2-CH₃ - Lacks methoxy group; lower electron density reduces reactivity in polar reactions.
- Methyl group directs electrophilic substitution to para/meta.
4-Iodo-1-methoxy-2-methylbenzene 4-I, 1-OCH₃, 2-CH₃ - Iodine at position 4 alters regioselectivity in coupling reactions.
- Methoxy group at position 1 may sterically hinder certain transformations.
1-Fluoro-3-methoxy-2-methylbenzene 1-F, 3-OCH₃, 2-CH₃ - Fluorine’s electronegativity deactivates the ring, reducing reactivity in metal-catalyzed processes.
- Poor leaving group compared to iodine.
1-Iodo-2-(trifluoromethoxy)benzene 1-I, 2-OCF₃ - Trifluoromethoxy is strongly electron-withdrawing, opposing OCH₃’s electron-donating effect.
- Limited use in coupling due to destabilized transition states.

Key Findings:

Electronic Effects :

  • The methoxy group in this compound enhances electron density at the aromatic ring, promoting Pd-mediated C–H activation (e.g., cross-electrophile coupling) . In contrast, trifluoromethoxy (OCF₃) in 1-iodo-2-(trifluoromethoxy)benzene withdraws electrons, reducing coupling efficiency .
  • Fluorine substitution (1-fluoro-3-methoxy-2-methylbenzene) further deactivates the ring, making it less reactive than iodine analogs .

Steric and Regiochemical Influence :

  • The methyl group at position 3 in this compound introduces steric hindrance, which can influence reaction pathways. For example, in 4-iodo-1-methoxy-2-methylbenzene, the iodine’s position (4 vs. 1) shifts regioselectivity in electrophilic substitutions .

Leaving Group Ability :

  • Iodine’s superior leaving group capability (vs. fluorine or hydrogen) makes this compound highly effective in Suzuki-Miyaura and Ullmann-type couplings. This contrasts with 1-fluoro-3-methoxy-2-methylbenzene, where fluorine is rarely displaced in such reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Iodo-2-methoxy-3-methylbenzene, and what experimental parameters influence yield?

  • Methodological Answer : The compound is synthesized via electrophilic aromatic substitution. A common approach involves iodinating 2-methoxy-3-methylbenzene using iodine with an oxidizing agent (e.g., HNO₃ or H₂O₂) under mild conditions (~25–50°C). Reaction time (6–12 hrs) and stoichiometric ratios (1:1.2 substrate-to-iodine) critically affect yield (typically 60–75%) . An alternative metal-free method uses arylhydrazine hydrochlorides with iodine in DMSO at 80–100°C, yielding 70–85% with reduced side products .

Q. How is this compound characterized spectroscopically and crystallographically?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR shows distinct aromatic proton signals (δ 6.7–7.2 ppm) and methoxy/methyl groups (δ 3.8 ppm and δ 2.3 ppm, respectively). Iodine’s inductive effect deshields adjacent protons. IR confirms C-I stretching at ~500–600 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (296 K, R factor = 0.019) reveals bond lengths (C-I: ~2.09 Å) and dihedral angles between substituents (e.g., methoxy vs. methyl groups: ~15°), confirming steric and electronic effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Classified under EU-GHS/CLP for acute toxicity (Category 4 for oral/dermal/inhalation routes). Key precautions include:

  • Use of fume hoods and PPE (gloves, goggles).
  • Immediate decontamination of spills with activated carbon or inert adsorbents.
  • First aid: Rinse skin/eyes with water for 15+ minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How does the substituent pattern (methoxy and methyl groups) influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The meta-methyl and para-methoxy groups direct reactivity via steric and electronic effects. In Suzuki-Miyaura couplings, the iodine atom acts as a leaving group, with Pd catalysts favoring coupling at the iodine site. Computational studies (DFT) suggest methoxy’s electron-donating nature stabilizes transition states, while methyl groups reduce steric hindrance for bulky catalysts . Experimentally, coupling with aryl boronic acids yields biaryl products in 80–90% efficiency under Pd(OAc)₂/ligand systems .

Q. What mechanistic insights exist for the iodination of 2-methoxy-3-methylbenzene?

  • Methodological Answer : The reaction proceeds via an electrophilic mechanism. Iodine (I⁺) is generated in situ using HNO₃, which protonates the aromatic ring to form a Wheland intermediate. Methoxy’s ortho/para-directing effect positions iodine at the para position relative to the methyl group. Kinetic studies (monitored via GC-MS) show pseudo-first-order dependence on iodine concentration, with activation energy ~45 kJ/mol . Competing pathways (e.g., diiodination) are minimized by controlling temperature and iodine stoichiometry .

Q. Can computational modeling predict the compound’s reactivity in radical-mediated reactions?

  • Methodological Answer : Yes. DFT calculations (B3LYP/6-31G*) model C-I bond dissociation energy (~230 kJ/mol), suggesting susceptibility to homolytic cleavage under UV light. Radical initiators (e.g., AIBN) facilitate iodine abstraction, forming aryl radicals for C-C bond formation. Experimental validation via EPR spectroscopy detects aryl radical intermediates at 77 K .

Comparative and Analytical Questions

Q. How does this compound compare to analogs like 1-Iodo-2,3-dimethoxybenzene in stability and reactivity?

  • Methodological Answer :

  • Stability : The methyl group in this compound enhances steric protection of the C-I bond, reducing hydrolysis rates compared to 1-Iodo-2,3-dimethoxybenzene (half-life in H₂O: 48 hrs vs. 12 hrs at pH 7) .
  • Reactivity : Dimethoxy analogs exhibit lower electrophilicity due to increased electron density, requiring harsher conditions for cross-coupling (e.g., 100°C vs. 80°C for methyl-substituted derivatives) .

Q. What strategies optimize purity for applications in asymmetric catalysis?

  • Methodological Answer :

  • Purification : Column chromatography (silica gel, hexane/EtOAc 9:1) removes iodinated byproducts. Recrystallization from ethanol/water (1:3) yields >99% purity (HPLC).
  • Analysis : Chiral GC (β-cyclodextrin column) confirms enantiomeric excess (>98%) when used as a catalyst ligand in asymmetric allylic alkylation .

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